Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a pyridinyl group, and an indolizinecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.
Coupling with Pyridine: The 4-bromobenzoyl chloride is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the 4-bromobenzoyl-2-pyridinyl intermediate.
Indolizine Formation: The final step involves the cyclization of the intermediate with ethyl indolizinecarboxylate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- Ethyl 3-(4-fluorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
Uniqueness
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the benzoyl group.
Properties
CAS No. |
252201-20-0 |
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Molecular Formula |
C23H17BrN2O3 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)17-14-21(22(27)15-9-11-16(24)12-10-15)26-19(17)7-5-8-20(26)18-6-3-4-13-25-18/h3-14H,2H2,1H3 |
InChI Key |
SKPBPEPJLYXSCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
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